molecular formula C18H16FN3 B6348064 4-(3,4-Dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine CAS No. 1354927-03-9

4-(3,4-Dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine

Cat. No.: B6348064
CAS No.: 1354927-03-9
M. Wt: 293.3 g/mol
InChI Key: ZYXYKYYZIXGNLN-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine class This compound is characterized by the presence of a pyrimidine ring substituted with a 3,4-dimethylphenyl group at the 4-position and a 4-fluorophenyl group at the 6-position The amine group is located at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The 3,4-dimethylphenyl and 4-fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and are carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in various substitution reactions, including halogenation, nitration, and sulfonation, primarily at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.

    Substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and sulfuric acid are used for substitution reactions.

Major Products

    Oxidation: Formation of 3,4-dimethylbenzaldehyde, 3,4-dimethylbenzoic acid, and 4-fluorobenzaldehyde.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of halogenated, nitrated, and sulfonated derivatives of the compound.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine: Lacks the fluorine substitution on the phenyl ring.

    4-(4-Fluorophenyl)-6-phenylpyrimidin-2-amine: Lacks the dimethyl substitution on the phenyl ring.

    4-(3,4-Dimethylphenyl)-6-(4-chlorophenyl)pyrimidin-2-amine: Contains a chlorine atom instead of a fluorine atom on the phenyl ring.

Uniqueness

4-(3,4-Dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is unique due to the presence of both 3,4-dimethyl and 4-fluorophenyl substitutions, which can influence its chemical reactivity, biological activity, and physical properties. The combination of these substituents can result in enhanced potency, selectivity, and stability compared to similar compounds.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3/c1-11-3-4-14(9-12(11)2)17-10-16(21-18(20)22-17)13-5-7-15(19)8-6-13/h3-10H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXYKYYZIXGNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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